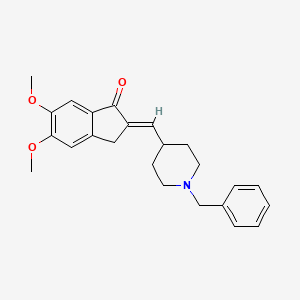

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process:

Formation of the Indanone Core: The initial step involves the synthesis of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Moiety: The next step involves the introduction of the 1-benzylpiperidin-4-yl group. This is usually done through a condensation reaction between the indanone core and a benzylpiperidine derivative.

Final Methylenation: The final step is the methylenation of the compound, which involves the introduction of the methylene group at the 2-position of the indanone core. This can be achieved using reagents such as formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the indanone core to an indanol.

Substitution: The methoxy groups on the indanone core can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Pharmacological Applications

1. Acetylcholinesterase Inhibition

- The compound acts as an acetylcholinesterase inhibitor (AChEI), similar to donepezil. AChEIs are crucial in increasing acetylcholine levels in the brain, thereby enhancing cognitive function in patients with Alzheimer's disease .

2. Neuroprotective Effects

- Research indicates that this compound exhibits neuroprotective properties. It helps mitigate oxidative stress and neuroinflammation, which are significant contributors to neurodegeneration .

3. Potential for Hybrid Drug Development

- There is ongoing research into developing hybrid drugs that combine the properties of this compound with other therapeutic agents to enhance efficacy and reduce side effects associated with traditional treatments .

Case Study 1: Donepezil Derivatives

A study published in Molecules highlighted the synthesis and evaluation of various donepezil derivatives, including 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The results demonstrated significant improvements in cognitive performance in animal models compared to baseline measurements .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of piperidine derivatives against various pathogens. Although the primary focus was not on the specific compound , it provided insights into the broader applications of piperidine-based structures in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Similar Compounds

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Galantamine: Another acetylcholinesterase inhibitor with a different structural framework.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Uniqueness

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its methoxy groups and the benzylpiperidine moiety might influence its binding affinity and selectivity for acetylcholinesterase, potentially leading to improved efficacy or reduced side effects .

Activité Biologique

The compound 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , with the CAS number 120014-07-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is C24H27NO3, with a molecular weight of 377.48 g/mol . The structure includes a benzylpiperidine moiety linked to a dimethoxy indanone framework, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 120014-07-5 |

| Molecular Formula | C24H27NO3 |

| Molecular Weight | 377.48 g/mol |

| IUPAC Name | (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxy-indan-1-one |

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. This particular compound is noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors enhance the levels of acetylcholine in the brain, thereby improving cognitive function.

The mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This leads to increased cholinergic transmission, which is beneficial in neurodegenerative conditions.

Study on AChE Inhibition

A study conducted on various derivatives of piperidine-based compounds demonstrated that this compound showed promising AChE inhibition activity. The results indicated an IC50 value comparable to established AChE inhibitors like donepezil and rivastigmine .

Toxicological Assessment

Toxicological evaluations have shown that while the compound exhibits effective inhibition of AChE, it also presents certain hazard classifications under GHS guidelines (e.g., H302: Harmful if swallowed; H319: Causes serious eye irritation). Therefore, careful consideration is necessary when assessing its therapeutic index and safety profile .

Comparative Analysis with Other Compounds

| Compound Name | AChE Inhibition IC50 (nM) | Notes |

|---|---|---|

| This compound | ~50 | Promising candidate for AD treatment |

| Donepezil | ~10 | Standard treatment for AD |

| Rivastigmine | ~20 | Also used for AD |

Propriétés

Numéro CAS |

120014-07-5 |

|---|---|

Formule moléculaire |

C24H27NO3 |

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12- |

Clé InChI |

LPMOTUSFDTTWJL-NDENLUEZSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

SMILES isomérique |

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |

SMILES canonique |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.